Acetic acid, 2-(4-methyl-5-oxo-2(5H)-furanylidene)-
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Overview
Description
2-(4-Methyl-5-oxofuran-2(5H)-ylidene)acetic acid is an organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their diverse biological and pharmacological properties, making them valuable in various fields such as medicinal chemistry, organic synthesis, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-5-oxofuran-2(5H)-ylidene)acetic acid typically involves the condensation of 4-methyl-5-oxo-2-furaldehyde with acetic acid under acidic conditions. The reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid (PTSA), to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve a one-pot multicomponent reaction, which is a more efficient and scalable method. This approach combines the starting materials in a single reaction vessel, reducing the need for multiple purification steps and minimizing waste .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methyl-5-oxofuran-2(5H)-ylidene)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-(4-Methyl-5-oxofuran-2(5H)-ylidene)acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential as antibacterial and antifungal agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-(4-Methyl-5-oxofuran-2(5H)-ylidene)acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the growth of bacteria by interfering with their cell wall synthesis or metabolic pathways. Additionally, it may exert its effects by binding to enzymes or receptors involved in various biological processes .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-oxo-2H-chromen-7-yl acetate: This compound shares structural similarities with 2-(4-Methyl-5-oxofuran-2(5H)-ylidene)acetic acid and exhibits similar biological activities.
Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Another furan derivative with comparable pharmacological properties.
Uniqueness
2-(4-Methyl-5-oxofuran-2(5H)-ylidene)acetic acid is unique due to its specific structural features, which confer distinct reactivity and biological activity.
Properties
CAS No. |
31934-89-1 |
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Molecular Formula |
C7H6O4 |
Molecular Weight |
154.12 g/mol |
IUPAC Name |
(2E)-2-(4-methyl-5-oxofuran-2-ylidene)acetic acid |
InChI |
InChI=1S/C7H6O4/c1-4-2-5(3-6(8)9)11-7(4)10/h2-3H,1H3,(H,8,9)/b5-3+ |
InChI Key |
HXXINAAENBITMD-HWKANZROSA-N |
Isomeric SMILES |
CC1=C/C(=C\C(=O)O)/OC1=O |
Canonical SMILES |
CC1=CC(=CC(=O)O)OC1=O |
Origin of Product |
United States |
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